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1-[4-
Compound Name: (Aminomethyl)phenyl]pyrrolidin-2-

one

Cat. No.: B1270635

\ J

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, physicochemical
properties, and biological activity of 1-[4-(Aminomethyl)phenyl]pyrrolidin-2-one, a notable
inactivator of Monoamine Oxidase B (MAO-B).

Chemical Identity and Properties

1-[4-(Aminomethyl)phenyl]pyrrolidin-2-one, also referred to in scientific literature as 4-
(aminomethyl)-1-phenyl-2-pyrrolidinone, is a pyrrolidinone derivative with significant
neuropharmacological interest. While a specific CAS number for the free base is not readily
available in public databases, its hydrochloride salt is commercially accessible.

Table 1: Physicochemical and ldentification Data
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Property Value Reference
1-[4-

Chemical Name (Aminomethyl)phenyl]pyrrolidin
-2-one

4-(aminomethyl)-1-phenyl-2-
Synonym » [1]
pyrrolidinone

Molecular Formula (Free Base) CiiH14N20

Molecular Weight (Free Base) 190.24 g/mol

Not explicitly found, but
CAS Number (HCI Salt) ) . [2]
commercially available.

Molecular Formula (HCI Salt) C11H15CIN20 [2]

Molecular Weight (HCI Salt) 226.70 g/mol [2]

Appearance Solid (for HCI salt) [1]
Synthesis

The synthesis of 1-[4-(Aminomethyl)phenyl]pyrrolidin-2-one hydrochloride was first
described by Ding and Silverman in 1992 as part of a study into a new class of MAO-B
inactivators.[1] The general approach involves a six-step sequence starting from readily
available commercial reagents.

Experimental Protocol: Synthesis

The following protocol is based on the general six-step approach for 1,4-disubstituted 2-
pyrrolidinones described by Ding and Silverman.[1]

Step 1: Synthesis of Diethyl 2-itaconate

e [taconic acid is esterified using ethanol in the presence of an acid catalyst (e.g., sulfuric acid)
under reflux conditions.

e The product is isolated by extraction and purified by distillation.
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Step 2: Michael Addition of Aniline

o Diethyl 2-itaconate is reacted with aniline in a suitable solvent, such as ethanol.

e The reaction mixture is heated to afford the Michael addition product, diethyl 2-
(phenylamino)methylsuccinate.

Step 3: Dieckmann Condensation

e The succinate derivative undergoes an intramolecular Dieckmann condensation using a
strong base like sodium ethoxide in an anhydrous solvent (e.g., toluene).

» Acidic workup yields ethyl 5-oxo-1-phenylpyrrolidine-3-carboxylate.

Step 4: Decarboxylation

e The resulting B-keto ester is hydrolyzed and decarboxylated by heating in an acidic aqueous
solution (e.g., hydrochloric acid) to yield 1-phenylpyrrolidin-2-one-4-carboxylic acid.

Step 5: Amide Formation and Hofmann Rearrangement

e The carboxylic acid is converted to the corresponding primary amide via activation (e.g., with
thionyl chloride followed by ammonia) or a coupling agent.

e The amide undergoes a Hofmann rearrangement using a reagent like bromine in sodium
hydroxide solution to yield 4-amino-1-phenylpyrrolidin-2-one.

Step 6: Conversion to the Aminomethyl Derivative

e The 4-amino group is then converted to the 4-(aminomethyl) group. This can be achieved
through various methods, such as reductive amination of a suitable aldehyde or conversion
to a nitrile followed by reduction. The specific details for this step for the target compound are
not fully elaborated in the abstract.

Final Step: Hydrochloride Salt Formation

o The final free base is dissolved in a suitable solvent (e.g., diethyl ether) and treated with
ethereal HCI to precipitate the hydrochloride salt, which is then collected by filtration.
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Synthesis Workflow Diagram
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A generalized six-step synthesis workflow.

Biological Activity: Monoamine Oxidase B
Inactivation

1-[4-(Aminomethyl)phenyl]pyrrolidin-2-one is a potent inactivator of Monoamine Oxidase B
(MAO-B), an enzyme crucial for the degradation of monoamine neurotransmitters.[1]

Mechanism of Action

This compound acts as a mechanism-based inactivator, also known as a suicide inhibitor. The
inactivation process is time-dependent and irreversible.[1] The proposed mechanism involves
the enzymatic oxidation of the primary amine by MAO-B, which generates a reactive
intermediate that covalently binds to the enzyme's flavin cofactor, leading to its irreversible
inactivation.

Table 2: Pharmacological Data

Parameter Value Details Reference

Monoamine Oxidase
Target - [1]
B (MAO-B)

o ) Time-dependent,
Activity Inactivator ] ] [1]
irreversible

_ _ Inactivation rate
k_inact Data not available
constant

K| Data not available Inhibition constant

Signaling Pathway Diagram
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Proposed mechanism of MAO-B inactivation.

Experimental Protocol: MAO-B Inhibition Assay

The activity of 1-[4-(Aminomethyl)phenyl]pyrrolidin-2-one as an MAO-B inactivator can be
determined using a fluorometric or spectrophotometric assay that measures the production of
hydrogen peroxide, a byproduct of the MAO-B-catalyzed oxidation of a substrate.

Materials:

e Recombinant human MAO-B enzyme

e MAO-B substrate (e.g., benzylamine or kynuramine)

e Fluorescent probe (e.g., Amplex Red) or a chromogenic substrate
» Horseradish peroxidase (HRP) for coupled assays

o Test compound (1-[4-(Aminomethyl)phenyl]pyrrolidin-2-one)

» Positive control (e.g., selegiline)

o Assay buffer (e.g., potassium phosphate buffer, pH 7.4)

o 96-well microplate (black for fluorescence)

e Microplate reader
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Procedure (Time-Dependent Inactivation):

e Pre-incubation: The MAO-B enzyme is pre-incubated with various concentrations of the test
compound in the assay buffer at 37°C for different time intervals (e.g., 0, 5, 10, 20, 30

minutes).

» Reaction Initiation: Following pre-incubation, an aliquot of the enzyme-inhibitor mixture is
transferred to the wells of the microplate containing the substrate, fluorescent/chromogenic
probe, and HRP.

o Measurement: The rate of the reaction is monitored by measuring the increase in
fluorescence or absorbance over time using a microplate reader.

o Data Analysis: The remaining enzyme activity is plotted against the pre-incubation time for
each inhibitor concentration. The apparent first-order rate constants of inactivation (k_obs)
are determined from the slopes of these plots. The inactivation rate constant (k_inact) and
the inhibition constant (K_I) are then determined by plotting k_obs versus the inhibitor
concentration.

MAO-B Assay Workflow Diagram
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Workflow for MAO-B time-dependent inactivation assay.

Conclusion

1-[4-(Aminomethyl)phenyl]pyrrolidin-2-one is a significant molecule for
neuropharmacological research, acting as a mechanism-based inactivator of MAO-B. Its
synthesis, while multi-stepped, utilizes established organic chemistry reactions. Further
investigation into its pharmacokinetic and pharmacodynamic properties is warranted to fully
elucidate its therapeutic potential.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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